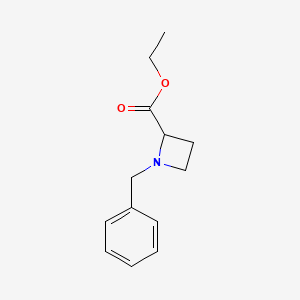

Ethyl 1-benzylazetidine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-benzylazetidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-16-13(15)12-8-9-14(12)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWJXMWPDZPGEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454305 | |

| Record name | Ethyl 1-benzylazetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54773-11-4 | |

| Record name | Ethyl 1-benzylazetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 1-benzylazetidine-2-carboxylate: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 1-benzylazetidine-2-carboxylate, a key heterocyclic building block for researchers, scientists, and drug development professionals. This document is structured to deliver not just data, but also field-proven insights into the practical utility and scientific context of this compound.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry.[1] Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of rigidity and metabolic stability, making it a privileged scaffold in the design of novel therapeutics. This compound serves as a valuable derivative, offering a versatile platform for the synthesis of more complex and biologically active molecules. The N-benzyl group provides stability and can influence pharmacokinetic properties, while the ethyl ester at the 2-position offers a convenient handle for further chemical elaboration.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 54773-11-4 | [2] |

| Molecular Formula | C₁₃H₁₇NO₂ | [2] |

| Molecular Weight | 219.28 g/mol | [2] |

| Predicted Boiling Point | 290.1 ± 33.0 °C at 760 mmHg | N/A |

| Predicted Density | 1.1 ± 0.1 g/cm³ | N/A |

| Predicted Flash Point | 103.7 ± 16.3 °C | N/A |

| Appearance | Expected to be a colorless to pale yellow oil | N/A |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water is anticipated. | N/A |

| Stability | Stable under standard laboratory conditions. The N-benzyl group is generally stable but can be removed under hydrogenolysis conditions. The ester is susceptible to hydrolysis under acidic or basic conditions. | N/A |

Synthesis Methodology: N-Benzylation of Ethyl Azetidine-2-carboxylate

The synthesis of this compound is most directly achieved through the N-alkylation of ethyl azetidine-2-carboxylate with a suitable benzylating agent. This reaction is a cornerstone of amine chemistry and is highly reliable for preparing N-substituted amines.

Rationale behind the Experimental Design

The chosen synthetic strategy involves the nucleophilic attack of the secondary amine of the azetidine ring on the electrophilic benzylic carbon of benzyl bromide. The selection of a non-nucleophilic base, such as potassium carbonate or triethylamine, is critical. Its role is to neutralize the hydrobromic acid (HBr) generated during the reaction, thereby preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is employed to dissolve the reactants and facilitate the SN2 reaction. The reaction is typically performed at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.

Detailed Experimental Protocol

Materials:

-

Ethyl azetidine-2-carboxylate

-

Benzyl bromide

-

Potassium carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of ethyl azetidine-2-carboxylate (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the pure this compound.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Anticipated)

| Spectroscopy | Anticipated Data |

| ¹H NMR | δ (ppm): 7.2-7.4 (m, 5H, Ar-H), 4.1-4.3 (q, 2H, OCH₂CH₃), 3.6-3.8 (m, 1H, NCH), 3.5-3.7 (s, 2H, NCH₂Ph), 3.2-3.4 (m, 2H, azetidine-CH₂), 2.0-2.2 (m, 2H, azetidine-CH₂), 1.2-1.4 (t, 3H, OCH₂CH₃) |

| ¹³C NMR | δ (ppm): ~173 (C=O), ~138 (Ar-C), ~128-129 (Ar-CH), ~61 (OCH₂), ~60 (NCH₂Ph), ~58 (NCH), ~50 (azetidine-CH₂), ~25 (azetidine-CH₂), ~14 (CH₃) |

| IR (cm⁻¹) | ~2980-2850 (C-H stretch), ~1735 (C=O stretch, ester), ~1450, ~1495 (C=C stretch, aromatic), ~1180 (C-O stretch, ester), ~1100 (C-N stretch) |

| Mass Spec (EI) | m/z: 219 (M⁺), 146 (M⁺ - CO₂Et), 91 (C₇H₇⁺, benzyl fragment) |

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block with significant potential in drug discovery. Its utility stems from the unique properties of the azetidine ring and the synthetic handles it possesses.

-

Scaffold for Novel Therapeutics: The rigid azetidine core can be used to orient substituents in a defined three-dimensional space, which is crucial for optimizing interactions with biological targets.[1]

-

Bioisosteric Replacement: The azetidine moiety can serve as a bioisostere for other cyclic amines like pyrrolidine or piperidine, often leading to improved physicochemical properties such as solubility and metabolic stability.

-

Chemical Probe Development: The ability to introduce diverse functionalities onto the azetidine ring makes this compound a valuable starting material for the synthesis of chemical probes to investigate biological pathways.

-

Further Functionalization: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be coupled with a wide range of amines to form amides, a common linkage in many drug molecules. The N-benzyl group can be retained as part of the final molecule or removed via hydrogenolysis to allow for further modification at the nitrogen atom.

Logical Drug Design Pathway

Caption: Potential pathway for elaborating the core scaffold.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, general guidelines for handling similar organic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.

References

- Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(42), 26267-26275.

- Singh, A. K., & Singh, S. (2017). Azetidines: a promising scaffold for the development of novel therapeutic agents. European Journal of Medicinal Chemistry, 137, 356-382.

Sources

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 1-benzylazetidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectroscopic data for Ethyl 1-benzylazetidine-2-carboxylate, a molecule of significant interest in medicinal chemistry due to the prevalence of the azetidine scaffold in modern pharmaceuticals. The azetidine ring offers a unique three-dimensional structure that can enhance pharmacological properties.[1] A thorough understanding of its spectroscopic characteristics is paramount for its synthesis, characterization, and application in drug discovery.

This document is structured to provide not just the data, but also the underlying scientific rationale for the predicted spectral features, empowering researchers to confidently identify and characterize this and similar molecules. The data presented herein is predictive, based on established principles of spectroscopy and analysis of structurally related compounds.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Numbering scheme for this compound.

¹H NMR Spectroscopy: Elucidating the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound, assuming a deuterated chloroform (CDCl₃) solvent.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-7' to H-11' | 7.25 - 7.40 | Multiplet | - | Aromatic protons of the benzyl group |

| H-5 | 3.65 | Singlet | - | Benzylic methylene protons |

| H-16 | 4.15 | Quartet | 7.1 | Methylene protons of the ethyl ester |

| H-1 | 3.80 | Triplet | 7.5 | Methine proton on the azetidine ring |

| H-3a, H-3b | 3.20 - 3.40 | Multiplet | - | Methylene protons on the azetidine ring |

| H-2a, H-2b | 2.20 - 2.40 | Multiplet | - | Methylene protons on the azetidine ring |

| H-17 | 1.25 | Triplet | 7.1 | Methyl protons of the ethyl ester |

Interpretation of the Predicted ¹H NMR Spectrum

-

Aromatic Region (7.25 - 7.40 ppm): The five protons on the phenyl ring of the benzyl group are expected to appear as a complex multiplet in this region, which is characteristic of monosubstituted benzene rings.

-

Benzylic Protons (H-5, ~3.65 ppm): The two protons of the methylene group attached to the nitrogen (N-4) and the phenyl ring are chemically equivalent and are expected to appear as a singlet. Their chemical shift is downfield due to the deshielding effect of the adjacent nitrogen and the aromatic ring.

-

Ethyl Ester Protons (H-16, ~4.15 ppm and H-17, ~1.25 ppm): The ethyl group of the ester will present as a quartet for the methylene protons (H-16) and a triplet for the methyl protons (H-17), with a typical coupling constant of approximately 7.1 Hz. The methylene protons are shifted downfield due to the adjacent oxygen atom.

-

Azetidine Ring Protons:

-

H-1 (~3.80 ppm): This methine proton, being adjacent to the electron-withdrawing carboxylate group, is expected to be the most downfield of the azetidine ring protons and will likely appear as a triplet due to coupling with the adjacent methylene protons (H-2).

-

H-3 (~3.20 - 3.40 ppm): These methylene protons are adjacent to the nitrogen atom and are expected to be deshielded, appearing as a multiplet.

-

H-2 (~2.20 - 2.40 ppm): These methylene protons are further from the heteroatoms and are expected to be the most upfield of the azetidine ring protons, appearing as a multiplet.

-

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol ensures data reproducibility and quality.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the ¹H frequency.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Collect 8-16 scans for a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals and analyze the multiplicities and coupling constants.

-

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the number and types of carbon atoms in a molecule.

Predicted ¹³C NMR Data

The following table outlines the predicted ¹³C NMR chemical shifts for this compound in CDCl₃.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-13 | 172.5 | Ester carbonyl carbon |

| C-6 | 138.0 | Quaternary aromatic carbon of the benzyl group |

| C-7', C-11' | 128.5 | ortho-Aromatic carbons of the benzyl group |

| C-8', C-10' | 128.2 | meta-Aromatic carbons of the benzyl group |

| C-9' | 127.0 | para-Aromatic carbon of the benzyl group |

| C-16 | 60.5 | Methylene carbon of the ethyl ester |

| C-1 | 58.0 | Methine carbon on the azetidine ring |

| C-5 | 56.0 | Benzylic methylene carbon |

| C-3 | 48.0 | Methylene carbon on the azetidine ring (adjacent to N) |

| C-2 | 25.0 | Methylene carbon on the azetidine ring |

| C-17 | 14.2 | Methyl carbon of the ethyl ester |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (C-13, ~172.5 ppm): The ester carbonyl carbon is the most deshielded carbon and appears at a characteristic downfield shift.

-

Aromatic Carbons (127.0 - 138.0 ppm): The six carbons of the phenyl ring are expected in this region. The quaternary carbon (C-6) will likely be a weak signal. The other aromatic carbons will have distinct chemical shifts, though they may overlap.

-

Oxygenated and Nitrogenated Carbons:

-

C-16 (~60.5 ppm): The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen atom.

-

C-1 (~58.0 ppm): The methine carbon of the azetidine ring is deshielded by both the nitrogen and the carboxylate group.

-

C-5 (~56.0 ppm): The benzylic methylene carbon is shifted downfield due to the adjacent nitrogen and phenyl group.

-

C-3 (~48.0 ppm): This azetidine methylene carbon is deshielded by the adjacent nitrogen.

-

-

Aliphatic Carbons:

-

C-2 (~25.0 ppm): This is the most upfield of the azetidine ring carbons.

-

C-17 (~14.2 ppm): The methyl carbon of the ethyl ester is the most upfield signal in the spectrum.

-

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrument Setup:

-

Lock and shim the instrument as for ¹H NMR.

-

Tune and match the probe for the ¹³C frequency.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters include a 30° pulse angle, a spectral width of ~220 ppm, and a relaxation delay of 2 seconds.

-

A significant number of scans (e.g., 256 or more) are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

-

Phase the spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3050 - 3030 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch (azetidine, ethyl, benzyl) |

| 1735 | Strong | C=O stretch (ester) |

| 1605, 1495, 1455 | Medium-Weak | C=C stretch (aromatic ring) |

| 1200 - 1180 | Strong | C-O stretch (ester) |

| 1150 - 1100 | Medium | C-N stretch (azetidine, benzylamine) |

Interpretation of the Predicted IR Spectrum

-

C-H Stretching (3050 - 2850 cm⁻¹): The spectrum will show absorptions for both aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).

-

Carbonyl Stretch (C=O, ~1735 cm⁻¹): A strong, sharp absorption band around 1735 cm⁻¹ is a key diagnostic feature for the ester functional group.

-

Aromatic C=C Stretching (1605 - 1455 cm⁻¹): A series of medium to weak bands in this region are characteristic of the phenyl ring.

-

C-O and C-N Stretching (1200 - 1100 cm⁻¹): A strong band corresponding to the C-O stretch of the ester is expected around 1200-1180 cm⁻¹. The C-N stretching vibrations of the azetidine and benzylamine moieties will likely appear in the 1150-1100 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy (Neat Liquid)

-

Sample Preparation: As this compound is likely a liquid or low-melting solid, a neat sample can be analyzed.

-

Instrument Setup:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR accessory.

-

-

Data Acquisition:

-

Apply a small drop of the sample onto the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which should yield the protonated molecular ion.

Predicted Mass Spectrometry Data (ESI-MS)

-

Molecular Formula: C₁₃H₁₇NO₂

-

Molecular Weight: 219.28 g/mol

| Predicted m/z | Ion | Notes |

| 220.13 | [M+H]⁺ | Protonated molecular ion (most abundant in the molecular ion region) |

| 242.11 | [M+Na]⁺ | Sodium adduct, commonly observed in ESI |

| 91.05 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment from the benzyl group |

| 128.07 | [M - C₇H₇]⁺ | Loss of the benzyl group |

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion: Under positive ion ESI conditions, the base peak in the high m/z region is expected to be the protonated molecule [M+H]⁺ at m/z 220.13. The presence of a sodium adduct [M+Na]⁺ at m/z 242.11 is also highly probable.

-

Fragmentation Pattern: The most characteristic fragmentation is the cleavage of the benzylic C-N bond. This leads to the formation of a highly stable tropylium ion at m/z 91.05, which is often the base peak in the fragmentation spectrum.[2] The remaining part of the molecule would form a fragment at m/z 128.07.

Experimental Protocol for ESI-MS

Caption: General workflow for the spectroscopic analysis of this compound.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

The mass spectrometer is typically coupled to a liquid chromatography (LC) system.

-

Set the ESI source parameters: positive ion mode, capillary voltage (~3-4 kV), nebulizing gas pressure, and drying gas flow and temperature.[3]

-

-

Data Acquisition:

-

Infuse the sample solution directly into the mass spectrometer or inject it into the LC system.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺).

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure.

-

References

-

Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. Retrieved from [Link]

-

Bouchoux, G., & Salpin, J. Y. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of mass spectrometry, 36(2), 198-208. Retrieved from [Link]

-

Merlino, A., Boiani, M., Cerecetto, H., & González, M. (2007). 2-Benzyl-2-methyl-2H-benzimidazole 1,3-dioxide derivatives: Spectroscopic and theoretical study. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 67(2), 540–549. Retrieved from [Link]

-

Al-Ostath, J., Yousuf, S., & Ibrahim, M. (2017). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM. Retrieved from [Link]

-

Gałęzowska, J., & Lis, T. (2007). N-Benzylacetamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 9), o3713. Retrieved from [Link]

-

Hassan, A. S., Moustafa, A. H., & El-Hashash, M. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules (Basel, Switzerland), 21(3), 333. Retrieved from [Link]

-

Kantharaju, K., Raghava, G. P. S., & Kumar, K. S. (2017). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. ResearchGate. Retrieved from [Link]

-

Kumar, A., Kumar, R., & Kumar, S. (2014). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Der Pharma Chemica, 6(5), 343-349. Retrieved from [Link]

-

Leito, I., & Kruve, A. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(11), 5827–5830. Retrieved from [Link]

-

PubChem. (n.d.). 2-Azetidinecarboxylic acid, (S)-. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Retrieved from [Link]

-

Székely, G., & Forró, E. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)- and 2-(Oxetan-3-yl)acrylates. Molecules (Basel, Switzerland), 28(3), 1013. Retrieved from [Link]

Sources

¹³C NMR chemical shifts of Ethyl 1-benzylazetidine-2-carboxylate

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Ethyl 1-benzylazetidine-2-carboxylate

Introduction

This compound is a heterocyclic compound featuring a strained four-membered azetidine ring, an N-benzyl substituent, and an ethyl ester functional group. The structural elucidation of such molecules is paramount in drug development and organic synthesis, where precise atomic connectivity and conformation are critical. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable analytical technique that provides direct insight into the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment yields a specific signal, or resonance, in the ¹³C NMR spectrum, making it a powerful tool for molecular characterization.

Due to the absence of a publicly available experimental ¹³C NMR spectrum for this compound, this guide provides a comprehensive analysis of its predicted chemical shifts. This predictive approach is grounded in the fundamental principles of NMR spectroscopy and supported by spectral data from analogous structural motifs. By dissecting the molecule into its constituent parts—the azetidine ring, the ethyl ester, and the N-benzyl group—we can systematically predict and rationalize the chemical shift of each carbon atom. This document serves as a robust framework for researchers to interpret an experimental spectrum, should one be acquired, or to estimate the spectral properties of similar derivatives.

Predicted ¹³C NMR Chemical Shifts

The structure of this compound, with the systematic numbering used throughout this guide, is presented below. The molecule possesses 12 unique carbon environments, and therefore, 12 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Caption: Molecular structure of this compound with carbon numbering.

Based on established chemical shift ranges for analogous functional groups and heterocyclic systems, the predicted ¹³C NMR chemical shifts are summarized in the following table.

| Carbon Atom(s) | Multiplicity | Predicted Chemical Shift (δ, ppm) | Rationale |

| Azetidine Ring | |||

| C2 | CH | 55 - 65 | α to Nitrogen and Carbonyl |

| C3 | CH₂ | 20 - 30 | Aliphatic, influenced by ring strain |

| C4 | CH₂ | 40 - 50 | α to Nitrogen |

| N-Benzyl Group | |||

| C5 (Benzylic CH₂) | CH₂ | 50 - 60 | α to Nitrogen, Benzylic |

| C6 (Ipso) | C | 135 - 140 | Aromatic, substituent effect |

| C7, C11 (Ortho) | CH | 128 - 130 | Aromatic |

| C8, C10 (Meta) | CH | 128 - 129 | Aromatic |

| C9 (Para) | CH | 127 - 128 | Aromatic |

| Ethyl Ester Group | |||

| C12 (C=O) | C | 170 - 175 | Ester Carbonyl |

| C13 (-OCH₂) | CH₂ | 60 - 65 | α to Oxygen |

| C14 (-CH₃) | CH₃ | 13 - 16 | Aliphatic Methyl |

Detailed Analysis of Predicted Chemical Shifts

The chemical shift of a carbon nucleus is highly dependent on its local electronic environment, which is influenced by hybridization, electronegativity of adjacent atoms, and steric effects.[1]

Azetidine Ring Carbons (C2, C3, C4)

The four-membered azetidine ring is a strained heterocyclic system, and this ring strain can influence the hybridization and, consequently, the chemical shifts of the ring carbons.

-

C2 (Methine, δ ~55-65 ppm): This carbon is positioned alpha to two electron-withdrawing groups: the ring nitrogen and the carbonyl carbon (C12) of the ester. The nitrogen atom's electronegativity significantly deshields adjacent carbons.[2][3] The additional inductive effect from the ester group further shifts this signal downfield. In similar L-azetidine-2-carboxylic acid derivatives, this alpha-carbon (Hα) typically appears in the range of 58-65 ppm.[4]

-

C3 (Methylene, δ ~20-30 ppm): As a saturated methylene carbon within the ring, C3 is expected to be the most upfield of the ring carbons. Its chemical shift is primarily determined by its sp³ hybridization, but the ring strain tends to shift it slightly downfield compared to an acyclic analogue. Published data for L-azetidine-2-carboxylic acid shows the β-carbon (Hβ) at approximately 23 ppm.[4]

-

C4 (Methylene, δ ~40-50 ppm): This carbon is alpha to the ring nitrogen. The direct attachment to the electronegative nitrogen atom causes a significant downfield shift compared to C3.[2] The chemical shift is expected to be in the typical range for carbons adjacent to an amine.

N-Benzyl Group Carbons (C5-C11)

The N-benzyl group introduces a benzylic methylene carbon and six aromatic carbons.

-

C5 (Benzylic CH₂, δ ~50-60 ppm): This benzylic carbon is attached to the nitrogen atom of the azetidine ring. Its chemical shift is influenced by both its position adjacent to the aromatic ring and its attachment to the nitrogen. Benzylic carbons alpha to a nitrogen typically resonate in the 40-55 ppm range.[5]

-

Aromatic Carbons (C6-C11, δ ~127-140 ppm): Aromatic carbons typically resonate in the 110-150 ppm region.[2]

-

C6 (Ipso, δ ~135-140 ppm): The ipso-carbon, directly attached to the CH₂-N group, is deshielded by the substituent effect and is expected to appear at the most downfield position among the aromatic signals.

-

C7/C11 (Ortho) and C8/C10 (Meta): These carbons are expected to have very similar chemical shifts, typically around 128-130 ppm, as the electronic effect of the alkyl-amino substituent diminishes with distance.[6]

-

C9 (Para, δ ~127-128 ppm): The para-carbon is often slightly shielded compared to the ortho and meta carbons and may appear at a slightly more upfield position.

-

Ethyl Ester Group Carbons (C12, C13, C14)

The ethyl ester group has three distinct carbon environments.

-

C12 (Carbonyl, δ ~170-175 ppm): The carbonyl carbon of an ester is highly deshielded due to the sp² hybridization and the double bond to an electronegative oxygen atom. This results in a characteristic downfield chemical shift, typically in the 170-185 ppm range.[7][8] For ethyl esters, values around 170 ppm are common.

-

C13 (Methylene, δ ~60-65 ppm): The methylene carbon is directly bonded to the ester oxygen, which is highly electronegative. This deshielding effect places its signal in the 60-65 ppm range.

-

C14 (Methyl, δ ~13-16 ppm): This is a standard aliphatic methyl carbon. It is relatively shielded and will appear in the far upfield region of the spectrum, typically between 10-15 ppm.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To validate the predicted chemical shifts, a rigorous experimental approach is required. The following protocol outlines the standard procedure for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum.

Part 1: Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities.

-

Mass: Accurately weigh approximately 50-100 mg of the compound for a standard ¹³C NMR experiment.[9][10]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[11]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial. Gentle vortexing can aid dissolution.[11]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. The signal from the four equivalent carbons in TMS will be used to define the 0 ppm reference point.[9]

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particulates.[9] The final sample height should be approximately 4-5 cm.

-

Labeling: Clearly label the NMR tube with the sample identity.[12]

Part 2: Data Acquisition and Processing

Caption: Standard workflow for ¹³C NMR structural analysis.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field.[11]

-

Shimming: The magnetic field homogeneity is optimized through a process called shimming. This is crucial for obtaining sharp, well-resolved peaks.[11]

-

Tuning: The NMR probe is tuned to the ¹³C frequency to ensure maximum signal sensitivity.

-

Acquisition Parameters: Set up a standard proton-decoupled ¹³C experiment. Key parameters include:

-

Number of Scans (NS): Typically 64 to 1024 scans, or more, depending on the sample concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds between pulses is standard, but may need to be increased for quaternary carbons.

-

-

Data Processing: After acquisition, the raw data (Free Induction Decay, or FID) is processed. This involves Fourier transformation, phase correction, and baseline correction to yield the final spectrum. The spectrum is then calibrated by setting the TMS peak to 0.0 ppm.[13]

Part 3: Advanced Experiments for Unambiguous Assignment

For complex molecules, a standard 1D ¹³C spectrum may not be sufficient for a definitive assignment. Advanced NMR experiments are essential for validating the predicted structure.

-

DEPT (Distortionless Enhancement by Polarization Transfer): The DEPT-135 experiment is particularly valuable. It differentiates carbons based on the number of attached protons: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons (C and C=O) are not observed.[14][15][16] By comparing the standard ¹³C spectrum with the DEPT-135 spectrum, one can confidently assign the multiplicity of each carbon signal.[17]

-

2D Heteronuclear Correlation Spectroscopy:

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment shows correlations between carbons and the protons directly attached to them. It provides an unambiguous link between the ¹H and ¹³C spectra.[18][19]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds away. It is exceptionally powerful for piecing together the carbon skeleton and assigning quaternary carbons.[18]

-

Conclusion

This guide provides a detailed, predictive framework for understanding the ¹³C NMR spectrum of this compound. By systematically analyzing the electronic effects within each structural component—the strained azetidine ring, the N-benzyl group, and the ethyl ester—we have established expected chemical shift ranges for all 12 unique carbon atoms. The outlined experimental protocol, including advanced techniques like DEPT and 2D correlation spectroscopy, offers a robust methodology for the practical acquisition and unambiguous assignment of the spectrum. This synthesis of theoretical prediction and practical methodology equips researchers, scientists, and drug development professionals with the necessary tools to confidently approach the structural characterization of this and related heterocyclic molecules.

References

-

DEPT | NMR Core Facility - Columbia University. (n.d.). Columbia University. Retrieved January 17, 2026, from [Link]

-

Mnova Predict | Accurate Prediction. (n.d.). Bruker. Retrieved January 17, 2026, from [Link]

-

Chemical Shift Prediction - NMRFx Analyst. (n.d.). NMRFx Analyst. Retrieved January 17, 2026, from [Link]

-

DEPT - 135 | Tecmag. (n.d.). Tecmag. Retrieved January 17, 2026, from [Link]

-

Which software is best for computer assisted prediction of NMR and/or mass spectra? (2012, April 3). ResearchGate. Retrieved January 17, 2026, from [Link]

-

A User Guide to Modern NMR Experiments. (n.d.). University of Oxford. Retrieved January 17, 2026, from [Link]

-

Download NMR Predict - Mestrelab. (n.d.). Mestrelab. Retrieved January 17, 2026, from [Link]

-

PROSPRE - 1 H NMR Predictor. (n.d.). PROSPRE. Retrieved January 17, 2026, from [Link]

-

Westler, W. M., et al. (n.d.). Two-dimensional NMR strategies for carbon-carbon correlations and sequence-specific assignments in carbon-13 labeled proteins. Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]

-

Direct Access to L-Azetidine-2-carboxylic Acid. (2025, August 6). ResearchGate. Retrieved January 17, 2026, from [Link]

-

multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. (n.d.). Okayama University. Retrieved January 17, 2026, from [Link]

-

Types of 2D NMR. (n.d.). NMR Service. Retrieved January 17, 2026, from [Link]

-

Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University. Retrieved January 17, 2026, from [Link]

-

13C ; DEPT135 ; HSQC) and HRMS spectra. (n.d.). HAL open science. Retrieved January 17, 2026, from [Link]

-

The DEPTQ+ Experiment: Leveling the DEPT Signal Intensities and Clean Spectral Editing for Determining CHn Multiplicities. (2021, June 8). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

NMR Sample Requirements and Preparation. (n.d.). University of Colorado Boulder. Retrieved January 17, 2026, from [Link]

-

Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Two Dimensional NMR. (n.d.). University of Wisconsin-Madison. Retrieved January 17, 2026, from [Link]

-

CSD Solution #13. (n.d.). University of Calgary. Retrieved January 17, 2026, from [Link]

-

How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved January 17, 2026, from [Link]

-

Preparing Samples For NMR Acquisition and Software For Processing The Spectra. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

-

13c n.m.r. chemical shift data (6) for model compounds and for (1). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

2d NMR. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Repositório Científico da Universidade de Aveiro. Retrieved January 17, 2026, from [Link]

-

Chemical shifts. (n.d.). ETH Zurich. Retrieved January 17, 2026, from [Link]

-

1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022, November 24). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

DEPT NMR: Signals and Problem Solving. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]

-

13C NMR of N-heterocycles. Conformation OF phenothiazines and 2,3-diazaphenothiazines. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

-

A guide to 13c nmr chemical shift values. (n.d.). Compound Interest. Retrieved January 17, 2026, from [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved January 17, 2026, from [Link]

-

13-C NMR Protocol for beginners AV-400. (n.d.). Retrieved January 17, 2026, from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 17, 2026, from [Link]

-

Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). Iowa State University Digital Repository. Retrieved January 17, 2026, from [Link]

-

Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved January 17, 2026, from [Link]

-

Sometimes, carbon attached to nitrogen atom show very low intensity (and broad) peak in 13C NMR spectrum. Why is it so? (2023, September 7). ResearchGate. Retrieved January 17, 2026, from [Link]

-

13C-NMR. (n.d.). Retrieved January 17, 2026, from [Link]

-

Azetidinecarboxylic Acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Search Results. (n.d.). Beilstein Journals. Retrieved January 17, 2026, from [Link]

-

15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

4 - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. compoundchem.com [compoundchem.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. scribd.com [scribd.com]

- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 12. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 13. chem.uiowa.edu [chem.uiowa.edu]

- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 15. tecmag.com [tecmag.com]

- 16. sc.edu [sc.edu]

- 17. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 18. 2D NMR [chem.ch.huji.ac.il]

- 19. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 1-benzylazetidine-2-carboxylate

This guide provides a comprehensive overview of the mass spectrometric analysis of Ethyl 1-benzylazetidine-2-carboxylate, a key intermediate in pharmaceutical synthesis. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven protocols. The focus is on ensuring scientific integrity through self-validating systems and authoritative grounding.

Introduction: The Significance of this compound Analysis

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural integrity and purity are paramount for the synthesis of downstream active pharmaceutical ingredients (APIs). Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and specificity for the characterization and quantification of this molecule.[1][2] This guide will elucidate the critical aspects of developing a robust MS-based analytical workflow, from sample preparation to data interpretation.

Foundational Principles: Ionization and Mass Analysis

The journey of a molecule through a mass spectrometer begins with its conversion into a gas-phase ion. The choice of ionization technique is critical and depends on the analyte's physicochemical properties. For this compound, a relatively polar, nitrogen-containing small molecule, Electrospray Ionization (ESI) is the preferred method.[3][4]

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from solution with minimal fragmentation.[5] It is particularly well-suited for polar molecules and is highly compatible with liquid chromatography (LC).[6] The nitrogen atom in the azetidine ring readily accepts a proton, making positive-ion mode ESI the logical choice, leading to the formation of the protonated molecule, [M+H]⁺.[3][4][7]

-

Atmospheric Pressure Chemical Ionization (APCI): While ESI is optimal, APCI presents a viable alternative, especially for less polar compounds or when using non-polar mobile phases.[8][9][10] APCI involves vaporizing the sample and then ionizing it via corona discharge.[11][12]

Once ionized, the ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. Several types of analyzers are suitable for this application:

-

Quadrupole Mass Analyzers: These are the most common mass analyzers due to their robustness, speed, and cost-effectiveness.[13][14][15] They operate by creating an oscillating electrical field that allows only ions of a specific m/z to pass through to the detector.[16] Triple quadrupole (QqQ) instruments are the gold standard for quantitative analysis, offering high selectivity and sensitivity through Selected Reaction Monitoring (SRM).[2][17]

-

Ion Trap Mass Analyzers: Ion traps, including 3D and linear traps, store ions in an oscillating electric field before ejecting them for detection.[18][19][20][21][22] They are particularly useful for qualitative analysis due to their ability to perform multiple stages of fragmentation (MSⁿ), providing detailed structural information.[19]

-

High-Resolution Mass Spectrometry (HRMS) - Orbitrap and FT-ICR: For unambiguous molecular formula confirmation, high-resolution analyzers like the Orbitrap are invaluable.[23][24][25][26] They provide exceptional mass accuracy, allowing for the determination of elemental composition.[27]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a validated approach for the analysis of this compound using LC-MS/MS.

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.

-

Working Solutions: Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard (IS): A stable isotope-labeled version of the analyte is the ideal internal standard. If unavailable, a structurally similar compound with a different mass can be used. Prepare a working solution of the IS at a constant concentration (e.g., 100 ng/mL).

-

Sample Preparation: For analysis from a reaction mixture or biological matrix, a protein precipitation or liquid-liquid extraction step may be necessary. For simple purity analysis, dilute the sample in the initial mobile phase. Spike all standards and samples with the internal standard.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Gas Flow Rates: Optimize nebulizer and desolvation gas flow rates for maximum signal intensity.

Caption: LC-MS/MS workflow for this compound analysis.

Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is a powerful tool for structural confirmation.[7] It involves selecting the precursor ion (the protonated molecule in this case), fragmenting it, and then analyzing the resulting product ions.[28]

-

Collision-Induced Dissociation (CID): This is the most common fragmentation technique.[28] The precursor ion is accelerated and collided with an inert gas (e.g., argon or nitrogen), causing it to break apart at its weakest bonds.[17][28] The energy of this collision can be controlled to produce different fragmentation patterns.

The protonation of this compound is expected to occur on the nitrogen atom of the azetidine ring, as it is the most basic site.[29][30][31] The fragmentation upon CID is likely to proceed through several key pathways:

-

Loss of the Ethyl Group: Cleavage of the ester can result in the loss of an ethyl radical or ethylene.

-

Decarboxylation: Loss of the carboxyl group as CO₂ is a common fragmentation pathway for esters.

-

Cleavage of the Benzyl Group: The bond between the nitrogen and the benzylic carbon can cleave, leading to the formation of a stable benzyl cation (m/z 91).

-

Ring Opening of the Azetidine: The strained four-membered ring can undergo cleavage.

Caption: Predicted MS/MS fragmentation pathways for the analyte.

Quantitative Analysis

For quantitative analysis, a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode is typically employed.[17] This involves monitoring a specific precursor ion to product ion transition.

Based on the predicted fragmentation, several potential SRM transitions can be monitored. The most intense and specific transition should be chosen for quantification, while a second transition can be used for confirmation.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |

| This compound | 220.1 | 91.1 | Quantifier |

| This compound | 220.1 | 174.1 | Qualifier |

| Internal Standard (Hypothetical) | 225.1 | 91.1 | - |

A robust quantitative method must be validated according to regulatory guidelines such as those from the ICH.[32][33][34][35] Key validation parameters include:

-

Specificity: The ability to differentiate and quantify the analyte in the presence of other components.[35]

-

Linearity: The range over which the response is directly proportional to the concentration.

-

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between measurements, respectively.[33]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.[35]

-

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[33]

Conclusion: Ensuring Analytical Excellence

The mass spectrometric analysis of this compound is a critical component of quality control in pharmaceutical development. By leveraging the power of modern LC-MS/MS techniques and adhering to rigorous validation protocols, researchers can ensure the identity, purity, and quantity of this important synthetic intermediate. The methodologies described in this guide provide a solid foundation for developing and implementing reliable and accurate analytical workflows.

References

- Orbitrap mass analyzer--overview and applications in proteomics. Proteomics.

- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

- Understanding MS/MS fragmentation pathways of small molecular weight molecules. Cranfield University.

- A Beginner's Guide to Mass Spectrometry: Mass Analyzers. ACD/Labs.

- Mass Analyzer Technology Overview. Thermo Fisher Scientific - US.

- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.

- Mass Spectrometry Basics. JEOL USA Inc..

- Quadrupole mass analyzer. Wikipedia.

- Quadrupoles: How do they work?. University of Liverpool.

- How a Quadrupole Mass Spectrometer Works. Hiden Analytical.

- Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio.

- A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs.

- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH.

- Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen.

- Ion Trap and Time of Flight Mass Analyzers. LCGC International.

- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.

- Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham.

- Mass spectrometry - Ion Trap, Analysis, Separation. Britannica.

- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.

- Electrospray and APCI Mass Analysis. AxisPharm.

- Quality Guidelines. ICH.

- Orbitrap. Wikipedia.

- Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed.

- What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS?. YouTube.

- Ionization Methods in Modern Mass Spectrometry. Pharma Focus Europe.

- Atmospheric-pressure chemical ionization. Wikipedia.

- molDiscovery: learning mass spectrometry fragmentation of small molecules. PubMed - NIH.

- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC - NIH.

- MS/MS fragmentation. Fiehn Lab.

- Ion Trap Mass Spectrometry. BASi.

- Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. PMC - NIH.

- Ion trap. Wikipedia.

- Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. LabX.

- Predicting collision-induced dissociation mass spectra: Understanding the role of the mobile proton in small molecule fragmentation. ResearchGate.

- Atmospheric Pressure Ionisation of Small Molecules. Wiley Analytical Science.

- Quantifying Small Molecules by Mass Spectrometry. LCGC International.

- Ionization Modes. University of Notre Dame.

- Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental C. PLOS ONE.

- Orbitrap mass spectrometry: Instrumentation, ion motion and applications. ResearchGate.

- Small and Large Molecule LC-MS. IQVIA Laboratories.

- Orbitrap mass spectrometry. Slideshare.

- Predicting collision-induced dissociation mass spectra: understanding the role of the mobile proton in small molecule fragmentation. PubMed.

- Collision-induced dissociation. Wikipedia.

- Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.

- APPLICATION OF THE ORBITRAP MASS ANALYZER TO TARGETED PROTEOMICS AND GAS CHROMATOGRAPHY/MASS SPECTROMETRY OF SMALL MOLECULES. University of Wisconsin–Madison.

- Surface-Induced Dissociation of Small Molecules, Peptides, and Non-covalent Protein Complexes. PMC - NIH.

- Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. Stanford University.

- Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS. ResearchGate.

- Speciation of nitrogen containing aromatics by atmospheric pressure photoionization or electrospray ionization fourier transform ion cyclotron resonance mass spectrometry. Scilit.

- Electrospray ionization. Wikipedia.

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. labs.iqvia.com [labs.iqvia.com]

- 3. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uab.edu [uab.edu]

- 8. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]

- 9. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 10. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]

- 11. youtube.com [youtube.com]

- 12. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 13. acdlabs.com [acdlabs.com]

- 14. utsc.utoronto.ca [utsc.utoronto.ca]

- 15. How a Quadrupole Mass Spectrometer Works - Hiden Analytical [hidenanalytical.com]

- 16. Quadrupole mass analyzer - Wikipedia [en.wikipedia.org]

- 17. Mass Analyzer Technology Overview | Thermo Fisher Scientific - TW [thermofisher.com]

- 18. Mass Spectrometry Basics | Mass Spectrometry | JEOL USA [jeolusa.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. Mass spectrometry - Ion Trap, Analysis, Separation | Britannica [britannica.com]

- 21. basinc.com [basinc.com]

- 22. Ion trap - Wikipedia [en.wikipedia.org]

- 23. Orbitrap mass analyzer--overview and applications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Orbitrap - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

- 26. Orbitrap mass spectrometry | PPTX [slideshare.net]

- 27. asset.library.wisc.edu [asset.library.wisc.edu]

- 28. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 29. Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Predicting collision-induced dissociation mass spectra: understanding the role of the mobile proton in small molecule fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 33. jordilabs.com [jordilabs.com]

- 34. fda.gov [fda.gov]

- 35. fda.gov [fda.gov]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-benzylazetidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the core physicochemical properties of Ethyl 1-benzylazetidine-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry. As the azetidine scaffold gains prominence in drug discovery for its ability to impart favorable pharmacokinetic properties, a deep understanding of its derivatives is paramount.[1] This document moves beyond a simple data sheet, offering insights into the causality behind these properties and the experimental methodologies required for their validation.

The unique structural characteristics of the azetidine ring—high ring strain, sp³-rich character, and conformational rigidity—confer enhanced solubility, metabolic stability, and unique pharmacological profiles to parent molecules.[1] this compound serves as a valuable intermediate, combining the benefits of the azetidine core with a versatile ethyl ester for further synthetic elaboration.

I. Core Molecular and Physical Properties

A foundational understanding of a compound's properties is the bedrock of its application in research and development. While extensive experimental data for this specific intermediate is not broadly published, we can compile known identifiers and provide expert-informed estimates based on closely related analogs and computational predictions.

Table 1: Summary of Physicochemical Properties for this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₃H₁₇NO₂ | - |

| Molecular Weight | 219.28 g/mol | [2] |

| CAS Number | 54773-11-4 | [2] |

| Appearance | Colorless to Yellow Liquid | Inferred from Methyl analog[3] |

| Boiling Point | ~280 - 295 °C at 760 mmHg | Predicted |

| Melting Point | Not Applicable (Liquid at STP) | Inferred from Methyl analog[3] |

| Aqueous Solubility | Low to Moderate | Predicted |

| LogP (Octanol/Water) | 2.1 ± 0.3 | Predicted |

| pKa (Conjugate Acid) | 6.5 ± 0.5 | Predicted |

Note: Predicted values are generated based on established computational algorithms and should be confirmed by experimental data.

II. Lipophilicity and Solubility: The Keys to Biological Behavior

Lipophilicity and aqueous solubility are critical determinants of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4][5] These properties dictate how a compound interacts with biological membranes and fluids.[6]

LogP and LogD: A Measure of Lipophilicity

-

LogP is the logarithm of the partition coefficient of a neutral compound between octanol and water. It is a fundamental measure of a molecule's affinity for lipid-like environments.[7]

-

LogD is the distribution coefficient at a specific pH and is more physiologically relevant for ionizable compounds, as it accounts for both the neutral and ionized forms.[5][8]

For this compound, the tertiary amine within the azetidine ring is basic. At physiological pH (7.4), a significant portion of the molecules will be protonated. Therefore, LogD₇.₄ is the more insightful parameter for predicting its behavior in biological systems. Given the predicted pKa of ~6.5, the LogD₇.₄ will be lower than its LogP, indicating increased hydrophilicity in its protonated state.

Aqueous Solubility

The interplay between the lipophilic benzyl and ethyl groups and the polar ester and tertiary amine functionalities results in an expected low to moderate aqueous solubility. The protonation of the azetidine nitrogen at acidic pH will enhance solubility. In drug development, balancing lipophilicity and solubility is crucial; highly lipophilic compounds often exhibit poor solubility and bioavailability, while highly soluble compounds may have difficulty crossing cell membranes.[5]

III. Ionization Constant (pKa): The Influence of pH

The pKa of a molecule is the pH at which it is 50% ionized. The azetidine nitrogen in this compound is a tertiary amine and thus basic. The pKa of its conjugate acid is predicted to be in the range of 6.5-7.0. This is a critical parameter as it determines the charge state of the molecule in different biological compartments, which in turn affects its solubility, permeability, and target binding.[9] For instance, in the acidic environment of the stomach (pH 1.5-3.5), the compound will be almost entirely protonated (positively charged), whereas in the more neutral environment of the small intestine and blood (pH ~7.4), it will exist as a mixture of charged and neutral species.

IV. Spectroscopic and Spectrometric Characterization

Structural confirmation is the cornerstone of chemical synthesis and analysis. Below are the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[10]

-

¹H NMR:

-

Aromatic Protons (Benzyl Group): A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

-

Benzyl CH₂: A singlet or a pair of doublets (due to chirality) around 3.6-3.8 ppm .

-

Azetidine Ring Protons: Complex multiplets between 2.0-4.0 ppm . The proton at the C2 position (adjacent to the ester) will be a distinct multiplet, likely a triplet or doublet of doublets.

-

Ethyl Ester CH₂: A quartet around 4.1-4.3 ppm due to coupling with the methyl protons.

-

Ethyl Ester CH₃: A triplet around 1.2-1.4 ppm due to coupling with the methylene protons.

-

-

¹³C NMR:

-

Ester Carbonyl: A peak in the range of 170-175 ppm .[11]

-

Aromatic Carbons: Multiple peaks between 125-140 ppm .[2]

-

Benzyl CH₂: A peak around 60-65 ppm .

-

Azetidine C2: The carbon attached to the ester and nitrogen will appear around 65-70 ppm .

-

Other Azetidine Carbons: Peaks in the range of 20-55 ppm .

-

Ethyl Ester OCH₂: A peak around 60-62 ppm .

-

Ethyl Ester CH₃: A peak around 14-15 ppm .

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[3]

-

C=O Stretch (Ester): A strong, sharp absorption band around 1735-1750 cm⁻¹ .

-

C-N Stretch (Amine): A moderate absorption in the 1100-1300 cm⁻¹ range.

-

C-O Stretch (Ester): A strong absorption in the 1000-1300 cm⁻¹ range.

-

Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ .

-

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ .

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): The expected molecular ion peak would be at m/z = 219 .

-

Key Fragmentation: A prominent fragment would be the loss of the benzyl group (C₇H₇, 91 amu), resulting in a peak at m/z = 128 . Another likely fragmentation is the loss of the ethoxy group (-OCH₂CH₃, 45 amu) from the ester, leading to a peak at m/z = 174 . The benzyl cation itself (m/z = 91 ) is expected to be a very stable and abundant fragment.

V. Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, predicted properties must be validated through rigorous experimentation. The following section outlines standard, field-proven protocols for determining the key physicochemical properties of this compound.

Workflow for Comprehensive Physicochemical Profiling

Caption: Workflow for physicochemical characterization.

Protocol 1: Determination of pKa by Potentiometric Titration

This method provides a precise measurement of the ionization constant.

-

Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 20% Methanol/Water) to ensure solubility.

-

Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve. The data can be further refined using Gran's plot analysis.

Protocol 2: Determination of LogD₇.₄ by the Shake-Flask Method

This is the gold-standard method for measuring lipophilicity.[7]

-

System Preparation: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate equal volumes of the buffer and n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the compound in n-octanol (e.g., 1 mg/mL).

-

Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pH 7.4 buffer in a glass vial (e.g., 1 mL of each).

-

Equilibration: Shake the vial vigorously for 1-2 hours to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous phases.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and the buffer phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC-UV.

-

Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

VI. Conclusion and Future Directions

This compound is a compound of significant interest due to the growing importance of the azetidine scaffold in medicinal chemistry.[1][12] This guide has provided a detailed overview of its core physicochemical properties, offering a blend of known data, expert predictions, and robust experimental protocols for validation. A thorough understanding and experimental determination of these properties are critical first steps for any researcher or drug development professional looking to utilize this versatile building block in the synthesis of novel therapeutic agents. The provided methodologies offer a clear path to generating the empirical data needed to drive informed decisions in lead optimization and candidate selection.

References

- Azetidines in medicinal chemistry: emerging applic

- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- Importance of Physicochemical Properties In Drug Discovery.

- What are the physicochemical properties of drug? LookChem, 2023.

- Physicochemical properties. Fiveable.

- The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD..

- Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing, 2021.

- Azetidines in Drug Discovery. PharmaBlock.

- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Serve Content, 2011.

- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 2007.

- ethyl 1-benzylazetidine-2-carboxyl

- 1-benzylazetidine-2-carboxylic acid. Struchem.

- 1-Benzyl-azetidine-2-carboxylic acid. Chem-Impex.

- 1-Benzyl-Azetidine-2-carboxylic acid methyl ester. Chem-Impex.

- Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.

- Interpreting C-13 NMR Spectra. Chemistry LibreTexts, 2023.

- Lipophilicity (LogD7.4) of N-Aryl Benzo. Juniper Publishers, 2018.

Sources

- 1. rsc.org [rsc.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. rsc.org [rsc.org]

- 5. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. acdlabs.com [acdlabs.com]

- 9. rsc.org [rsc.org]

- 10. myneni.princeton.edu [myneni.princeton.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. (2S)-1-(Benzyloxycarbonyl)azetidine-2-carboxylic acid | C12H13NO4 | CID 12088656 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Ethyl 1-benzylazetidine-2-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. The ability of a compound to dissolve in a solvent is a critical determinant of its bioavailability, processability, and ultimate success.[1] Ethyl 1-benzylazetidine-2-carboxylate, a substituted heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry, particularly as intermediates for more complex therapeutic agents.[2] Understanding its solubility profile in various organic solvents is paramount for its synthesis, purification, formulation, and in vitro screening.

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present a robust experimental methodology for quantitative solubility determination, and discuss the interpretation of the resulting data. This document is designed to be a practical resource for researchers and drug development professionals, offering not just protocols, but the scientific rationale behind them.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[3] The structure of this compound—featuring an ethyl ester, a tertiary amine within the azetidine ring, and a nonpolar benzyl group—suggests a nuanced solubility profile.

-

The Role of the Ethyl Ester: The ester group (C=O)O-C imparts polarity to the molecule and can act as a hydrogen bond acceptor.[4] Esters with shorter hydrocarbon chains, like the ethyl group present here, tend to be more soluble in polar solvents than their longer-chain counterparts.[5] However, they cannot act as hydrogen bond donors, which limits their solubility in highly cohesive solvents like water.[5]

-

The Influence of the N-Benzyl Group: The benzyl group is a large, nonpolar, aromatic moiety. Its presence significantly increases the nonpolar character of the molecule, suggesting good solubility in nonpolar and moderately polar aprotic solvents. This group will, however, tend to decrease solubility in highly polar, protic solvents.

-

The Azetidine Ring: The four-membered azetidine ring contains a tertiary amine. While the nitrogen atom has a lone pair of electrons and can act as a hydrogen bond acceptor, its basicity is influenced by the ring strain and the electron-withdrawing effect of the adjacent carbonyl group. The overall contribution of this heterocyclic core to polarity is moderate.

Based on these structural features, we can hypothesize that this compound will exhibit good solubility in a range of common organic solvents, from moderately polar to nonpolar. Solvents like dichloromethane, ethyl acetate, and toluene are likely to be effective, while solubility in highly polar protic solvents like methanol might be more limited, and solubility in water is expected to be very low.

Quantitative Solubility Determination: An Experimental Approach

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate process development and formulation. The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability.[6][7]

Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Detailed Experimental Protocol

-

Preparation of Saturated Solutions:

-